Ether, 3-methyl-2-butenyl o-tolyl

Vue d'ensemble

Description

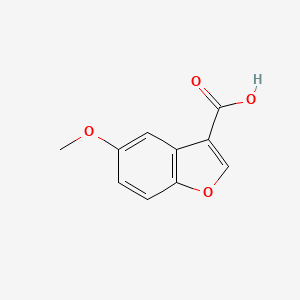

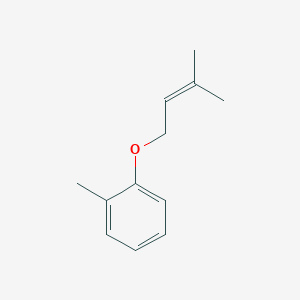

Ether, 3-methyl-2-butenyl o-tolyl, also known as [(3-Methyl-2-buten-1-yl)oxy]benzene, is a chemical compound with the molecular formula C11H14O . It has an average mass of 162.228 Da and a monoisotopic mass of 162.104462 Da . The compound is also identified by the ChemSpider ID 491072 .

Synthesis Analysis

The synthesis of ethers can be achieved through several methods. One common method is the Williamson synthesis of ethers, which involves the reaction of an alkyl halide with an alkoxide ion . Another method is alkoxymercuration, a process similar to oxymercuration, where an alkene is converted into an ether . The first synthesis of vinyl ether was reported by Wislicenus in 1878, based on the addition of sodium metal to hot monochloracetal .Molecular Structure Analysis

The molecular structure of this compound, consists of an oxygen atom bonded to two carbon atoms, forming a C-O-C structure, which is characteristic of ethers . The compound has a net dipole moment due to the polar C-O bonds .Chemical Reactions Analysis

Ethers are known to be unreactive towards most reagents, making them excellent reaction solvents . The most common reaction of ethers is the cleavage of the C-O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .Physical and Chemical Properties Analysis

Ethers, including this compound, have a net dipole moment due to the polar C-O bonds . They have a density of 0.9±0.1 g/cm3, a boiling point of 234.8±9.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . The compound also has a flash point of 87.1±8.0 °C .Applications De Recherche Scientifique

Selective Detection in Mass Spectrometry

The ion/molecule reaction of the tolyl cation with dimethyl ether, a process closely related to the study of Ether, 3-methyl-2-butenyl o-tolyl, has been investigated using triple quadrupole mass spectrometry. This method can selectively detect the tolyl ion among other isomers, demonstrating its potential in mass spectrometric analysis (Heath, Allison, & Watson, 1991).

Synthesis and Conformational Studies

Research on the synthesis and conformational properties of calix[6]arenes, which include compounds like 1,4-di-p-tolyl ether, reveals the potential for creating self-anchored rotaxanes. These studies contribute to our understanding of complex molecular structures and their potential applications in areas like nanotechnology and molecular engineering (Kanamathareddy & Gutsche, 1993).

Hydrogenation and Hydrogenolysis Research

The hydrogenation of ethyl p-tolyl ether, closely related to this compound, has been studied over platinum metal catalysts. This research offers insights into the processes of hydrogenation and hydrogenolysis, which are critical in various industrial chemical synthesis processes (Nishimura, Uramoto, & Watanabe, 1972).

Photoreactivity Studies

The photochemical rearrangement of diaryl ethers, including compounds similar to this compound, demonstrates how ultraviolet light can induce significant changes in molecular structure. This kind of research is fundamental to understanding the photoreactivity of organic compounds, which has applications in fields like photochemistry and materials science (Ogata, Takagi, & Ishino, 1970).

Etherification Kinetics

A kinetic study on the etherification of ethanol with olefins over Amberlyst™ 35, a process related to the study of this compound, provides valuable insights into the reaction mechanisms and kinetics of ether formation. This research has implications for industrial processes involving ethers (Soto, Fité, Ramírez, Bringué, & Cunill, 2017).

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

It is known that the compound can undergo reactions at the benzylic position . This involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate . The compound may also undergo free radical substitution reactions .

Biochemical Pathways

The compound likely affects several biochemical pathways. For instance, it may be involved in the phenylpropanoid pathway, which is responsible for the biosynthesis of many secondary metabolites . It may also participate in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Pharmacokinetics

Its molecular weight (162228 Da ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed .

Result of Action

Similar compounds have been known to exhibit antifungal activity . For instance, 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone, a derivative of this compound, has shown significant antifungal activity against Candida albicans .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, exposure to ultraviolet radiation, visible light, ultrasonication, mechanical stress, salt stress, drought, temperature, ozone, and biotic stress can enhance the biosynthesis of similar compounds . .

Safety and Hazards

Propriétés

IUPAC Name |

1-methyl-2-(3-methylbut-2-enoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-10(2)8-9-13-12-7-5-4-6-11(12)3/h4-8H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZNQFWQFZLMSIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC=C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride](/img/structure/B3118148.png)